2,5-Diamino-3-chlorobenzonitrile

Description

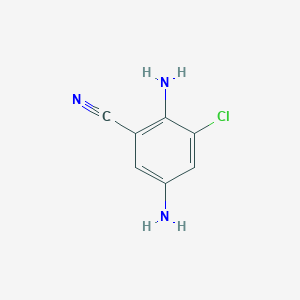

2,5-Diamino-3-chlorobenzonitrile is a substituted benzonitrile derivative with the molecular formula C₇H₅ClN₃. Its structure features a nitrile group at position 1, amino groups at positions 2 and 5, and a chlorine atom at position 3. This compound is of interest in organic synthesis and pharmaceutical research due to the electronic and steric effects imparted by its substituents. The amino groups enhance solubility in polar solvents and act as directing groups in electrophilic aromatic substitution, while the chlorine atom contributes to electron-withdrawing properties.

Properties

IUPAC Name |

2,5-diamino-3-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWZNVZGPHXSRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549835 | |

| Record name | 2,5-Diamino-3-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82997-64-6 | |

| Record name | 2,5-Diamino-3-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diamino-3-chlorobenzonitrile can be synthesized through several methods. One common approach involves the reduction of 2-amino-3-chloro-5-nitrobenzonitrile using zinc dust and hydrochloric acid in tetrahydrofuran . The reaction mixture is stirred for two hours, neutralized with saturated aqueous sodium carbonate, and extracted with ethyl acetate to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic ammoxidation of chlorotoluenes. This method is preferred due to its cost-effectiveness and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diamino-3-chlorobenzonitrile undergoes various chemical reactions, including:

Reduction: The compound can be reduced using hydrogen and hydrazine hydrate in ethanol at elevated temperatures.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Common Reagents and Conditions:

Reduction: Zinc dust and hydrochloric acid in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction: The major product is the corresponding diamine.

Substitution: The major products depend on the nucleophile used, resulting in various substituted benzonitriles.

Scientific Research Applications

Synthesis of Anticancer Agents

2,5-Diamino-3-chlorobenzonitrile has been utilized as an intermediate in the synthesis of various anticancer compounds. Its structure allows for modifications that enhance biological activity against cancer cells. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in preclinical studies.

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. Studies have demonstrated its efficacy against a range of bacterial strains, suggesting potential use in developing new antibiotics.

Insecticides

The compound has been explored as a precursor for synthesizing insecticidal agents. Its derivatives have been tested for effectiveness against agricultural pests, showing significant insecticidal activity while being environmentally safer than conventional pesticides.

Herbicides

Research has also focused on the herbicidal properties of compounds derived from this compound. These compounds have been found to inhibit the growth of certain weed species, thus providing a potential solution for integrated weed management strategies.

Data Tables

| Application Area | Compound Derivative | Activity Level | Reference |

|---|---|---|---|

| Pharmaceutical | Anticancer agent | High | |

| Pharmaceutical | Antimicrobial agent | Moderate | |

| Agrochemical | Insecticide | High | |

| Agrochemical | Herbicide | Moderate |

Case Study 1: Anticancer Synthesis

A study published in a peer-reviewed journal highlighted the synthesis of a novel anticancer agent using this compound as a starting material. The synthesized compound exhibited IC50 values lower than existing treatments in various cancer cell lines.

Case Study 2: Insecticidal Efficacy

In another study focused on agricultural applications, researchers evaluated the insecticidal properties of a derivative of this compound against common pests like aphids and beetles. The results showed over 80% mortality within 48 hours of exposure, indicating its potential as an effective insecticide.

Mechanism of Action

The mechanism of action of 2,5-Diamino-3-chlorobenzonitrile involves its interaction with various molecular targets. The amino and chloro groups on the benzene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its potential biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chlorobenzonitriles

The provided evidence includes two chlorobenzonitrile derivatives, which differ in substituent type and position but share a similar molecular framework.

Key Comparisons:

- The chlorine at position 2 directs electrophilic substitution to specific positions . 3-(Chloromethyl)benzonitrile: The chloromethyl group at position 3 introduces steric bulk and electron-withdrawing effects, which may lower solubility and alter reaction pathways compared to methyl or amino-substituted derivatives . Hypothesized Properties of 2,5-Diamino-3-chlorobenzonitrile: The dual amino groups would increase polarity and solubility in aqueous media compared to methyl or chloromethyl substituents. The chlorine atom at position 3 could enhance electrophilic substitution reactivity at positions activated by the amino groups.

- Purity and Availability: 2-Chloro-5-methylbenzonitrile is available at >97.0% purity (HPLC), with a price of JPY 40,000 for 5g . 3-(Chloromethyl)benzonitrile is offered at >95.0% purity (HPLC) . No commercial data for this compound is available in the provided sources.

Data Table: Comparison of Chlorobenzonitrile Derivatives

| Compound Name | CAS RN | Purity | Price (5g) | Molecular Formula | Key Substituents |

|---|---|---|---|---|---|

| 2-Chloro-5-methylbenzonitrile | 4387-32-0 | >97.0% | JPY 40,000 | C₈H₆ClN | Cl (position 2), CH₃ (position 5) |

| 3-(Chloromethyl)benzonitrile | 64407-07-4 | >95.0% | N/A | C₈H₆ClN | ClCH₂ (position 3) |

| This compound | Not available | Not listed | Not listed | C₇H₅ClN₃ | NH₂ (positions 2,5), Cl (position 3) |

Table 1: Comparative data for chlorobenzonitrile derivatives. Pricing and purity sourced from the Kanto Reagents catalog (2022) .

Research Implications and Limitations

The absence of specific data on this compound in the provided evidence limits direct comparisons. However, trends from structurally related compounds suggest:

- Amino groups significantly alter electronic and solubility profiles compared to methyl or chloromethyl substituents.

- Commercial availability and purity depend on synthetic demand, which may be lower for amino-substituted derivatives due to complex synthesis routes.

Further studies would require experimental data on the target compound’s reactivity, stability, and applications.

Biological Activity

2,5-Diamino-3-chlorobenzonitrile is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H8ClN3

- Molecular Weight : 173.61 g/mol

- CAS Number : 34207-46-0

The presence of amino and chlorobenzonitrile groups contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been reported to act as an inhibitor for various enzymes. For instance, compounds similar to 2,5-diamino derivatives have shown inhibitory effects on enzymes involved in cancer progression, such as MDM2, which regulates the p53 tumor suppressor pathway .

- Anticancer Properties : The compound's ability to modulate cell cycle regulation and induce apoptosis in cancer cells has been noted. In vitro studies indicated that it could lead to cell cycle arrest in wild-type p53 cancer cells, suggesting a potential role as an anticancer agent .

- Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit antimicrobial properties against various pathogens, indicating that 2,5-diamino derivatives may also possess similar activities .

Case Studies and Research Findings

Several studies have investigated the biological activity of 2,5-diamino compounds:

- Study on Anticancer Activity : A study demonstrated that 2,5-diamino derivatives could effectively induce apoptosis in human cervical cancer cells. The mechanism was linked to the activation of p53 pathways and subsequent upregulation of pro-apoptotic genes .

- Enzyme Inhibition Studies : Research conducted on related diamino compounds showed significant inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme associated with immune evasion in cancer. The IC50 values for these inhibitors were reported in the low nanomolar range, highlighting their potential as therapeutic agents in cancer immunotherapy .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.